4-(tert-Butyl)-3-iodobenzoic acid

Descripción general

Descripción

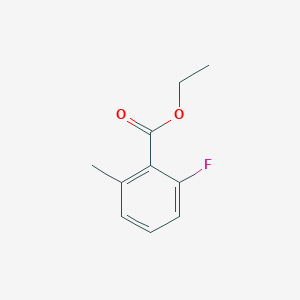

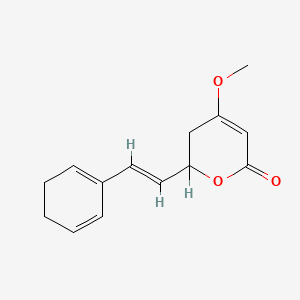

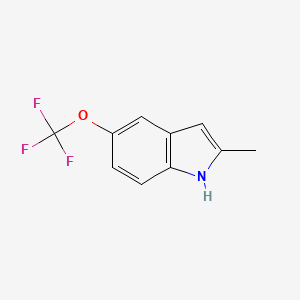

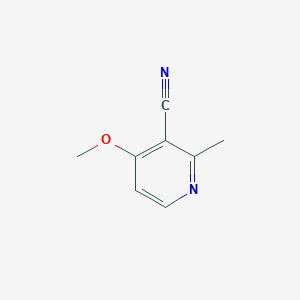

4-(tert-Butyl)-3-iodobenzoic acid is a chemical compound that is not directly mentioned in the provided papers. However, its structure can be inferred from related compounds discussed in the research. It is an aromatic carboxylic acid derivative with a tert-butyl group and an iodine substituent. The tert-butyl group is known to be a bulky, electron-donating group that can influence the reactivity and physical properties of the molecule . The presence of the iodine atom suggests potential use in various organic synthesis reactions due to its reactivity as a leaving group or through halogen bonding interactions .

Synthesis Analysis

The synthesis of closely related compounds provides insight into potential methods for synthesizing this compound. For instance, 4-tert-butyl-iodobenzene, a compound with a similar structure, was prepared from tert-butylbenzene or 4-tert-butylbenzoic acid with yields of 42.1% and 29.4%, respectively . The tert-butylbenzene-based method was found to be more efficient, suggesting a possible route for the synthesis of this compound starting from tert-butylbenzene followed by functionalization to introduce the carboxylic acid group.

Molecular Structure Analysis

The molecular structure of this compound can be predicted to exhibit some degree of steric hindrance due to the bulky tert-butyl group. This steric effect can influence the molecule's reactivity and crystal packing. For example, the structure of 3,4-di-t-butylbenzoic acid was determined by X-ray diffraction, showing out-of-plane distortion of the benzene ring and in-plane bond stretching to relieve strain . Similar structural characteristics may be expected for this compound.

Chemical Reactions Analysis

The reactivity of this compound can be inferred from reactions involving similar compounds. The iodine substituent can participate in electrophilic aromatic substitution reactions or be used in cross-coupling reactions due to its ability to act as a good leaving group . The carboxylic acid functionality allows for further derivatization, such as esterification or amidation. The tert-butyl group can influence the reactivity by providing steric hindrance, which may affect the orientation and rate of reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be deduced from related compounds. For example, the physicochemical properties of 4-tert-butylbenzoic acid derivatives have been studied, including solubility, acid-base properties, and hydrolytic stability . The presence of the tert-butyl group generally increases hydrophobicity and may enhance solubility in nonpolar solvents. The iodine atom may also affect the compound's density and melting point. The carboxylic acid group contributes to the compound's acidity and its ability to form hydrogen bonds, which can influence its solubility in polar solvents and its behavior in different pH environments .

Aplicaciones Científicas De Investigación

1. Synthetic Chemistry

4-(tert-Butyl)-3-iodobenzoic acid is used in various synthetic processes. For instance, it is a precursor in the preparation of 4-tert-Butyl-iodobenzene, which can be synthesized from tert-butylbenzene or 4-tert-butylbenzoic acid, with the former method being more efficient (Yang Yu-ping, 2005). It's also involved in the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid via a cyclic process starting from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based chemistry (Douglas R. Kindra & W. Evans, 2014).

2. Chemical Analysis and Properties

Studies on the steric effects and structure of similar compounds, such as 2-tert-butylbenzoic acid, provide insights into the acidity and energy interactions in compounds like this compound (S. Böhm & O. Exner, 2001).

3. Pharmaceutical Applications

This compound plays a role in the development of new pharmaceutical compounds. For example, its derivatives have been used in the synthesis of new bioactive compounds like 1,2,4-oxadiazole natural product analogs bearing 2,6-Di-tert-butylphenol moieties, which show potential antioxidant activity (R. M. Shakir, A. Ariffin & M. Abdulla, 2014).

4. Supramolecular Chemistry

In supramolecular chemistry, this compound derivatives have been employed in the self-assembly of molecular arrays, demonstrating significant structural properties and interactions (R. Armstrong et al., 2002).

5. Material Science

Variations of this compound, like tert-butylisophthalic acid, are explored in material science, particularly in the study of polybenzimidazoles for their potential as proton exchange and gas separation membrane materials (S. C. Kumbharkar et al., 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds often interact with proteins or enzymes in the body, altering their function .

Mode of Action

Without specific information on “4-(tert-Butyl)-3-iodobenzoic acid”, it’s difficult to say exactly how it interacts with its targets. Many similar compounds work by binding to a specific site on a protein or enzyme, which can either inhibit or enhance the function of the target .

Biochemical Pathways

Similar compounds can affect a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Similar compounds are often absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

Without specific information, it’s difficult to say exactly what the molecular and cellular effects of “this compound” are. The effects would depend on the specific targets and pathways affected by the compound .

Action Environment

The action, efficacy, and stability of “this compound” could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .

Propiedades

IUPAC Name |

4-tert-butyl-3-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12/h4-6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQXGGKRIINFTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660772 | |

| Record name | 4-tert-Butyl-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91131-72-5 | |

| Record name | 4-tert-Butyl-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl-](/img/structure/B3030395.png)

![3-(1-Piperidyl)-5-[[2-(1-pyrrolidinyl)ethyl]amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3030412.png)